N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
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Overview
Description
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is characterized by a quinoxaline ring substituted with a methyl group and an N-methylmethanamine group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine typically involves the reaction of 3-methylquinoxaline with N-methylmethanamine under controlled conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et3N) to facilitate the reaction . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of N-substituted quinoxaline compounds.
Scientific Research Applications
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, quinoxaline, shares the core structure but lacks the N-methylmethanamine group.
3-Methylquinoxaline: This compound is similar but does not have the N-methylmethanamine substitution.
N-Methylquinoxaline: Similar to N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine but without the additional methyl group on the quinoxaline ring.
Uniqueness
This compound is unique due to the presence of both the N-methylmethanamine group and the methyl group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
IUPAC Name |
N-methyl-1-(3-methylquinoxalin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCBARWMCNXGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577440 |
Source
|
Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137898-63-6 |
Source
|
Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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